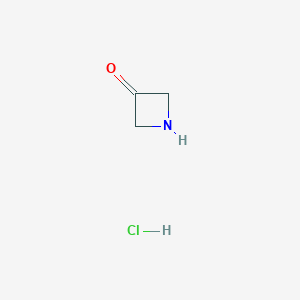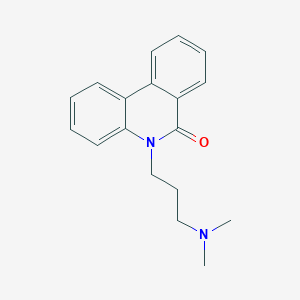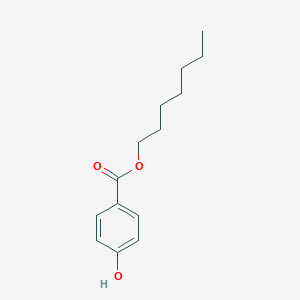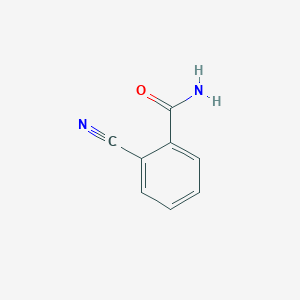
Stigmastan-3beta-ol
概要
説明
Stigmastan-3beta-ol, also known as sitostanol, is a phytosterol found in a variety of plant sources. It belongs to the class of tetracyclic triterpenes and is structurally similar to cholesterol. This compound is known for its ability to inhibit the absorption of cholesterol from the diet and has been studied for its potential health benefits, including its effects on cholesterol metabolism and cardiovascular health .
科学的研究の応用
Stigmastan-3beta-ol has been extensively studied for its potential applications in various fields, including chemistry, biology, medicine, and industry. Some of the key applications include:
Chemistry: this compound is used as a precursor for the synthesis of other bioactive compounds. Its unique structure makes it a valuable starting material for chemical modifications.
Biology: In biological research, stigumastanol is used to study its effects on cellular processes, such as cholesterol metabolism and membrane stability.
Medicine: this compound has potential therapeutic applications in the treatment of hypercholesterolemia and cardiovascular diseases.
Industry: In the food industry, stigumastanol is used as a functional ingredient in cholesterol-lowering products, such as margarine and yogurt.
作用機序
Target of Action
Stigmastan-3beta-ol, also known as Stigmastan-3-ol or Stigumastanol, is a phytosterol found in a variety of plant sources . The primary target of this compound is cholesterol . It inhibits the absorption of cholesterol from the diet .
Mode of Action
This compound interacts with cholesterol in the digestive tract. It competes with cholesterol for absorption in the intestines, thereby reducing the amount of cholesterol that enters the bloodstream . Animal studies suggest that it also inhibits the biosynthesis of cholesterol in the liver .
Biochemical Pathways
The compound affects the cholesterol metabolic pathway. By inhibiting the absorption and biosynthesis of cholesterol, it can potentially lower blood cholesterol levels . This can have downstream effects on various processes in the body, including the synthesis of steroid hormones and bile acids.
Pharmacokinetics
Its ability to inhibit cholesterol absorption suggests that it is at least partially absorbed in the digestive tract . Its impact on bioavailability is likely related to its competition with cholesterol for absorption.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve a reduction in cholesterol levels. By inhibiting cholesterol absorption and biosynthesis, it can potentially lower blood cholesterol levels . This can have a variety of effects on the body, given the role of cholesterol in cell membrane structure, hormone production, and other biological processes.
生化学分析
Biochemical Properties
Stigmastan-3beta-ol interacts with various enzymes, proteins, and other biomolecules. It is known to inhibit ‘sortase’, a participant in pathways involving secretion and anchoring of cell wall . The nature of these interactions is primarily inhibitory, affecting the absorption and biosynthesis of cholesterol .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the absorption of cholesterol from the diet, thereby affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition. It inhibits the absorption of cholesterol from the diet and also inhibits the biosynthesis of cholesterol in the liver .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. While specific threshold effects observed in these studies are not currently available, it is known that this compound can have toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. It is known to affect metabolic flux or metabolite levels by inhibiting the absorption of cholesterol from the diet and inhibiting the biosynthesis of cholesterol in the liver .
準備方法
Synthetic Routes and Reaction Conditions
Stigmastan-3beta-ol can be synthesized through various methods, including chemical synthesis and extraction from natural sources. One common method involves the hydrogenation of stigmasterol, a related phytosterol, to produce stigumastanol. This reaction typically requires a hydrogenation catalyst, such as palladium on carbon, and is carried out under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods
In industrial settings, stigumastanol is often extracted from plant sources, such as vegetable oils and seeds. The extraction process involves the use of organic solvents, such as hexane or ethanol, to isolate the phytosterols from the plant material. The extracted phytosterols are then purified through techniques like high-performance liquid chromatography (HPLC) to obtain pure stigumastanol .
化学反応の分析
Types of Reactions
Stigmastan-3beta-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide. These reactions typically occur under acidic conditions and result in the formation of oxidized derivatives.
Reduction: The reduction of stigumastanol can be achieved using hydrogen gas in the presence of a catalyst, such as palladium on carbon. This reaction converts stigmasterol to stigumastanol.
Substitution: Substitution reactions involve the replacement of functional groups in stigumastanol with other groups.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of stigumastanol, which can be used for different scientific and industrial applications.
類似化合物との比較
Stigmastan-3beta-ol is structurally similar to other phytosterols, such as β-sitosterol and campesterol. it has unique properties that distinguish it from these compounds:
β-Sitosterol: Like stigumastanol, β-sitosterol is a phytosterol found in plant sources.
Campesterol: Campesterol is another phytosterol with a similar structure to stigumastanol. It is found in various plant oils and has cholesterol-lowering properties.
The unique structural features of stigumastanol, such as the presence of a double bond at carbon atom 22 and a methyl group at carbon atom 24, contribute to its distinct properties and make it a valuable compound for various applications .
特性
IUPAC Name |
(3S,8R,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H52O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h19-27,30H,7-18H2,1-6H3/t20-,21-,22?,23+,24+,25-,26+,27+,28+,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGJMUZUPVCAVPU-KZXGMYDKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H52O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8051835 | |
| Record name | Stigmastan-3beta-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8051835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Stigmastanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000494 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
19466-47-8, 83-45-4 | |
| Record name | Stigmastan-3β-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19466-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Stigmastan-3beta-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8051835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Stigmastane-3-β-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.155 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Stigmastanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000494 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
144 °C | |
| Record name | Stigmastanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000494 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of Stigmastan-3-ol?
A1: Stigmastan-3-ol (also known as stigmastanol) is a phytostanol, a saturated derivative of a phytosterol.
- Molecular Formula: C29H50O [, ]
- Spectroscopic Data: Specific spectroscopic data, including 1H-NMR and 13C-NMR, can be found in the research paper by Nasrudin et al. [] These data are crucial for confirming the structure and purity of the isolated compound.
Q2: What is the significance of finding Stigmastan-3-ol in Momordica charantia fruits?
A3: The identification of Stigmastan-3-ol in Momordica charantia fruits through GC-MS analysis is noteworthy. [] Momordica charantia is traditionally used for various ailments, including diabetes management. The presence of Stigmastan-3-ol, with its potential cholesterol-lowering properties, adds another layer to the plant's potential health benefits and warrants further investigation.
Q3: Are there any known safety concerns or toxicological data available for Stigmastan-3-ol?
A5: While phytosterols and phytostanols are generally recognized as safe for human consumption, [] specific toxicological data for Stigmastan-3-ol are limited in the provided research. Comprehensive toxicological studies are crucial to determine the long-term safety profile of this compound, particularly when considering its potential therapeutic applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


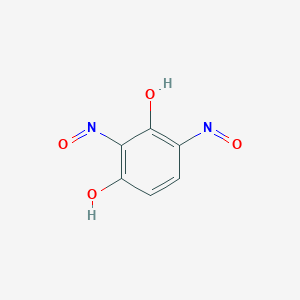




methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, inner salt](/img/structure/B92432.png)
